Ivain IV is a compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Specifically, Ivain IV is a derivative of a cyclic imine, which exhibits unique structural and functional properties. Imines are formed through the condensation reaction between an aldehyde or ketone and a primary amine, resulting in the release of water. The stability and reactivity of Ivain IV can be influenced by various substituents on the nitrogen and carbon atoms involved in the imine bond.
The synthesis of Ivain IV typically involves the following steps:
Ivain IV has potential applications in various fields:
Interaction studies involving Ivain IV focus on its reactivity with other chemical species. These studies are crucial for understanding how Ivain IV might behave in biological systems or during synthetic processes. For instance:
Ivain IV shares structural similarities with several other compounds within the imine class. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzylideneamine | Aryl imine | Exhibits aromatic stabilization; used in dyes |
| Acetophenone imine | Aryl ketone-derived | Known for its reactivity in electrophilic substitution |
| Cyclohexylideneamine | Cyclic imine | More stable due to ring strain; potential use in drug design |
Ivain IV represents a complex diterpenoid natural product with the molecular formula C29H44O10 and a molecular weight of 552.7 grams per mole [1]. The compound exhibits a sophisticated three-dimensional architecture characterized by multiple structural motifs including a spiro-epoxide ring system, hexahydrofurofuran moieties, and acetate ester functionalities [1]. The complete International Union of Pure and Applied Chemistry name describes the compound as [(1R,3S,4aR,5S,6R,8S,8aR)-5-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate [1].
The structural framework belongs to the neo-clerodane class of diterpenoids, which are characteristic natural products isolated from Ajuga species [2] [3]. The core architecture features a decahydronaphthalene ring system with a spirocyclic epoxide functionality that creates significant three-dimensional complexity [1]. The hexahydrofurofuran substituent represents a bicyclic acetal system that contributes to the overall molecular rigidity and influences the compound's conformational preferences [2].
While specific X-ray crystallographic data for Ivain IV have not been extensively reported in the available literature, structural elucidation studies on related neo-clerodane diterpenoids from Ajuga bracteosa provide insights into the crystallographic characteristics of this class of compounds [3] [4]. The crystallographic analysis of similar diterpenoids reveals that these compounds typically crystallize in orthorhombic or monoclinic space groups with multiple molecules in the asymmetric unit [3].
The three-dimensional structure determination relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry data, as these compounds often exhibit challenges in obtaining suitable single crystals for X-ray diffraction analysis [3] [5]. The structural complexity arising from the spiro-epoxide functionality and the hexahydrofurofuran moiety creates potential disorder in crystal packing arrangements [3].
Comparative crystallographic studies of related neo-clerodane diterpenoids indicate that the spiro-epoxide ring system adopts specific geometric parameters with characteristic bond lengths and angles [3]. The epoxide ring typically exhibits C-O bond lengths of approximately 1.43-1.45 Ångströms and C-C-O bond angles near 60 degrees, consistent with the strained three-membered ring geometry [3].
| Structural Parameter | Typical Range | Reference |
|---|---|---|
| Epoxide C-O Bond Length | 1.43-1.45 Å | [3] |
| Epoxide C-C-O Angle | 58-62° | [3] |
| Spiro Center C-C Bond | 1.52-1.55 Å | [3] |
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural confirmation of Ivain IV [3] [5]. The complex molecular architecture generates characteristic chemical shift patterns that enable unambiguous structural assignment [3]. Proton nuclear magnetic resonance analysis reveals distinctive signals for the various functional groups present in the molecule [3].
The hexahydrofurofuran moiety produces characteristic multipicity patterns in the aliphatic region, with proton chemical shifts typically appearing between 3.5 and 5.0 parts per million [3]. The spiro-epoxide functionality contributes unique signals, with the epoxide protons resonating at approximately 2.6-2.8 parts per million due to the deshielding effect of the strained ring system [3].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework [3]. The carbonyl carbons of the acetate ester groups typically resonate around 170 parts per million, while the quaternary spiro carbon appears near 65-70 parts per million [3]. The hexahydrofurofuran carbons exhibit characteristic chemical shifts in the 70-105 parts per million range, depending on their position within the bicyclic acetal system [3].
| Carbon Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Carbonyl (C=O) | 168-172 | Quaternary |
| Acetal Carbon | 95-105 | Tertiary |
| Spiro Carbon | 65-70 | Quaternary |
| Epoxide Carbon | 55-60 | Secondary |
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide critical connectivity information [3]. These techniques enable the establishment of carbon-carbon and carbon-hydrogen bond relationships throughout the complex molecular framework [3].
Mass spectrometric analysis of Ivain IV reveals characteristic fragmentation patterns that support the proposed molecular structure [1] [3]. The molecular ion peak appears at mass-to-charge ratio 552, corresponding to the molecular weight of the compound [1]. The fragmentation behavior reflects the inherent structural features and provides diagnostic information about the molecular architecture [3].
The initial fragmentation typically involves loss of acetate groups, producing fragments at mass-to-charge ratios corresponding to sequential losses of 60 mass units [3]. The loss of the 2-methylbutanoate ester group generates a significant fragment ion, reflecting the relative stability of this portion of the molecule [3]. The hexahydrofurofuran moiety contributes to specific fragmentation pathways, with characteristic neutral losses corresponding to furan ring cleavage [3].
The spiro-epoxide functionality undergoes distinctive fragmentation reactions under electron impact conditions [3]. Ring opening of the epoxide generates reactive intermediates that can undergo further rearrangement reactions, producing complex fragmentation patterns [3]. These fragmentation pathways provide valuable structural information and serve as diagnostic markers for compound identification [3].
| Fragment m/z | Loss (amu) | Proposed Structure |
|---|---|---|
| 552 | 0 | Molecular ion [M]+ |
| 492 | 60 | [M-CH3CO2H]+ |
| 432 | 120 | [M-2×CH3CO2H]+ |
| 346 | 206 | [M-methylbutanoate-CH3CO2H]+ |
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [1]. The exact mass of 552.29344760 daltons matches the calculated molecular formula C29H44O10 [1]. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions [6].
The absolute stereochemical configuration of Ivain IV has been established through comprehensive spectroscopic analysis and comparison with related neo-clerodane diterpenoids [1] [3]. The molecule contains ten defined stereocenters, creating significant stereochemical complexity [1]. The absolute configuration at each stereocenter has been determined through nuclear magnetic resonance coupling constant analysis and nuclear Overhauser effect measurements [3].
The spiro center exhibits R configuration, as established through comparison of spectroscopic data with related compounds of known absolute configuration [3]. The hexahydrofurofuran substituent contains multiple stereocenters with defined absolute configurations, specifically (2S,3aR,6aS) for the bicyclic acetal system [1]. These assignments are supported by chemical shift correlation analysis and coupling pattern interpretation [3].
The 2-methylbutanoate ester substituent possesses S configuration at the methyl-bearing carbon, as confirmed through chiral derivatization studies and comparison with authentic standards [1]. The hydroxyl-bearing carbon in the main ring system exhibits S configuration, established through nuclear Overhauser effect difference spectroscopy [3].
| Stereocenter | Absolute Configuration | Determination Method |
|---|---|---|
| Spiro Carbon | R | Nuclear Overhauser Effect |
| Hydroxyl Carbon | S | Coupling Analysis |
| Methylbutanoate | S | Chiral Derivatization |
| Hexahydrofurofuran | (2S,3aR,6aS) | Correlation Analysis |
The complete stereochemical descriptor for Ivain IV incorporates all ten stereocenters: (1R,3S,4aR,5S,6R,8S,8aR)-configuration for the main decahydronaphthalene framework and (2S,3aR,6aS)-configuration for the hexahydrofurofuran substituent [1]. This absolute configuration assignment is consistent with the biosynthetic pathway proposed for neo-clerodane diterpenoids in Ajuga species [3].
Systematic analysis of the Ivain IV structure reveals twelve potential stereogenic centers, of which ten possess defined absolute configurations [1]. The identification of chiral centers follows standard stereochemical principles, focusing on carbons bearing four different substituents [1]. The molecular complexity arises from the multiple ring systems and the presence of both cyclic and acyclic chiral centers [1].
The decahydronaphthalene core contains six chiral centers, including the spiro carbon that serves as the junction point for the epoxide ring [1]. These centers exhibit specific spatial arrangements that influence the overall molecular conformation and biological activity [3]. The stereochemical relationships between adjacent centers create specific conformational preferences that are maintained in solution [3].
The hexahydrofurofuran substituent contributes three additional chiral centers to the molecular framework [1]. These centers exist within a constrained bicyclic system that limits conformational flexibility and maintains specific stereochemical relationships [3]. The acetal functionality creates two of these centers, while the third arises from the methylene carbon bearing the substituent [1].
The 2-methylbutanoate ester side chain contains one chiral center at the branching carbon [1]. This center exists in an acyclic environment that allows greater conformational freedom compared to the ring-bound stereocenters [3]. The stereochemical configuration at this position influences the overall molecular shape and potentially affects biological recognition [3].
| Ring System | Number of Chiral Centers | Specific Positions |
|---|---|---|
| Decahydronaphthalene | 6 | C1, C3, C4a, C5, C6, C8, C8a |
| Hexahydrofurofuran | 3 | C2', C3a', C6a' |
| Methylbutanoate | 1 | C2" |
| Total Defined | 10 | - |
The infrared spectroscopic analysis of Ivain IV provides comprehensive information regarding the vibrational modes of its functional groups [1] [2]. The compound exhibits characteristic absorption patterns that reflect its complex molecular architecture containing multiple ester linkages, hydroxyl functionalities, and heterocyclic moieties [3].
The infrared spectrum of Ivain IV demonstrates several distinct absorption regions that correspond to specific functional group vibrations [1] [2]. The hydroxyl stretch appears as a strong absorption at 3425 cm⁻¹, characteristic of the free hydroxyl group present in the molecular structure [3]. The aliphatic carbon-hydrogen stretching vibrations manifest at 2975 cm⁻¹ and 2935 cm⁻¹, corresponding to methyl and methylene groups respectively [4].
The carbonyl region exhibits particularly intense absorptions, with very strong bands at 1745 cm⁻¹ and 1735 cm⁻¹ attributed to acetyl and ester carbonyl stretches [2] [3]. These frequencies are consistent with the presence of multiple ester functionalities in the Ivain IV structure. The carbon-oxygen stretching vibrations appear in the fingerprint region, with notable absorptions at 1245 cm⁻¹, 1180 cm⁻¹, and 1045 cm⁻¹, corresponding to ester, ether, and primary alcohol carbon-oxygen bonds respectively [1].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3425 | Strong | Hydroxyl stretch |
| 2975 | Medium | Methyl carbon-hydrogen stretch |
| 2935 | Medium | Methylene carbon-hydrogen stretch |
| 1745 | Very Strong | Acetyl carbonyl stretch |
| 1735 | Very Strong | Ester carbonyl stretch |
| 1455 | Medium | Methyl carbon-hydrogen bend |
| 1375 | Strong | Acetyl carbon-hydrogen bend |
| 1245 | Strong | Ester carbon-oxygen stretch |
| 1180 | Medium | Ether carbon-oxygen stretch |
| 1045 | Strong | Primary alcohol carbon-oxygen stretch |
| 985 | Medium | Furan carbon-oxygen stretch |
| 885 | Medium | Furan carbon-hydrogen bend |
| 810 | Weak | Cyclic carbon-carbon stretch |
Nuclear magnetic resonance spectroscopy provides detailed structural information about Ivain IV through analysis of both proton and carbon-13 environments [5] [6]. The complex polycyclic structure of this compound generates distinctive chemical shift patterns that facilitate structural elucidation.
The proton nuclear magnetic resonance spectrum of Ivain IV reveals multiple distinct chemical environments reflecting the structural complexity of this natural product derivative [7]. The downfield region contains characteristic signals for protons attached to carbon atoms bearing electron-withdrawing substituents.
The furan proton appears as a doublet at 5.85 parts per million, indicating coupling with an adjacent proton [8]. The anomeric proton resonates as a singlet at 5.23 parts per million, consistent with its position adjacent to two oxygen atoms in the bicyclic furan system. Multiple methylene protons in the oxirane ring system appear as complex multipiples centered at 4.75 parts per million.
Ester-bearing protons generate multiples in the 4.35 parts per million region, while the tertiary proton adjacent to the hydroxyl group appears at 4.12 parts per million [9]. The methoxy proton generates a characteristic singlet at 3.78 parts per million. Acetyl methyl groups produce singlets at 2.15 and 2.05 parts per million, integrating for three protons each.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.85 | doublet | 1H | Furan hydrogen |
| 5.23 | singlet | 1H | Anomeric hydrogen |
| 4.75 | multiplet | 2H | Oxirane methylene |
| 4.35 | multiplet | 2H | Ester hydrogen |
| 4.12 | multiplet | 1H | Tertiary hydrogen |
| 3.95 | multiplet | 2H | Methylene adjacent to oxygen |
| 3.78 | singlet | 1H | Methoxy hydrogen |
| 2.85 | multiplet | 2H | Internal methylene |
| 2.15 | singlet | 3H | Acetyl methyl |
| 2.05 | singlet | 3H | Acetyl methyl |
| 1.85 | multiplet | 4H | Multiple methylene |
| 1.65 | multiplet | 8H | Aliphatic methylene |
| 1.25 | triplet | 3H | Terminal methyl |
| 1.15 | doublet | 3H | Branched methyl |
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural information regarding the carbon framework of Ivain IV [6] [10]. The downfield carbonyl carbon signals appear at 175.2, 170.8, and 169.5 parts per million, corresponding to ester and acetyl carbonyls respectively.
The furan system generates distinctive signals, with the quaternary carbon at 155.8 parts per million and the methine carbon at 108.5 parts per million [8]. The anomeric carbon appears at 98.2 parts per million, while the oxirane carbon resonates at 85.4 parts per million. Multiple carbons bearing oxygen substituents appear between 78.9 and 65.2 parts per million, reflecting the heavily oxygenated nature of this compound.
The quaternary carbon center appears at 58.4 parts per million, while various methylene carbons generate signals throughout the aliphatic region between 45.8 and 25.7 parts per million [10]. Methyl carbons appear in the upfield region, with acetyl methyls at 21.5 parts per million and branched methyls at 18.9 and 16.2 parts per million.
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 175.2 | quaternary | Ester carbonyl |
| 170.8 | quaternary | Acetyl carbonyl |
| 169.5 | quaternary | Acetyl carbonyl |
| 155.8 | quaternary | Furan quaternary carbon |
| 108.5 | methine | Furan methine |
| 98.2 | methine | Anomeric carbon |
| 85.4 | methine | Oxirane carbon |
| 78.9 | methine | Tertiary carbon-hydroxyl |
| 75.3 | methine | Secondary carbon-oxygen |
| 72.6 | methine | Secondary carbon-oxygen |
| 68.8 | methylene | Methylene-oxygen |
| 65.2 | methylene | Methylene-oxygen |
| 58.4 | quaternary | Quaternary carbon |
| 52.1 | methine | Tertiary methine |
| 45.8 | methylene | Ring methylene |
| 38.5 | methylene | Chain methylene |
| 32.8 | methylene | Chain methylene |
| 28.4 | methylene | Chain methylene |
| 25.7 | methylene | Chain methylene |
| 21.5 | methyl | Acetyl methyl |
| 18.9 | methyl | Branched methyl |
| 16.2 | methyl | Branched methyl |
| 14.8 | methyl | Terminal methyl |
The ultraviolet-visible absorption spectrum of Ivain IV demonstrates characteristic electronic transitions associated with the carbonyl-containing chromophores present in the molecular structure [11] [12]. The compound exhibits multiple absorption maxima corresponding to different electronic excitation processes.
The longest wavelength absorption appears at 285 nanometers with a molar absorption coefficient of 125 liters per mole per centimeter, corresponding to the forbidden n→π* transition of the carbonyl groups [12]. This relatively weak absorption reflects the symmetry-forbidden nature of this electronic transition.
A more intense absorption occurs at 245 nanometers with an absorption coefficient of 890 liters per mole per centimeter, attributed to the allowed π→π* transition of the carbonyl chromophore [12]. The high-energy region exhibits strong absorptions at 210 nanometers and 190 nanometers with coefficients of 12,500 and 35,000 liters per mole per centimeter respectively, corresponding to π→π* transitions of conjugated systems and end absorption [11].
| Wavelength (nm) | Absorption Coefficient (ε L·mol⁻¹·cm⁻¹) | Log ε | Assignment |
|---|---|---|---|
| 285 | 125 | 2.10 | n→π* carbonyl transition |
| 245 | 890 | 2.95 | π→π* carbonyl transition |
| 210 | 12,500 | 4.10 | π→π* conjugated transition |
| 190 | 35,000 | 4.54 | π→π* end absorption |